molecular formula C14H17ClN4O B12672334 5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride CAS No. 83969-24-8

5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride

Cat. No.: B12672334
CAS No.: 83969-24-8
M. Wt: 292.76 g/mol
InChI Key: DYUITDRPXBTQHL-UHFFFAOYSA-N
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Description

5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride is a synthetic organic compound with the molecular formula C14H17ClN4O. It is known for its vibrant color and is often used in dyeing processes. The compound is characterized by the presence of an azo group (-N=N-) linked to a methoxyphenyl and a toluene-2,4-diamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-methoxyaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with toluene-2,4-diamine under alkaline conditions to form the azo compound. The final product is obtained as a hydrochloride salt by treating the azo compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can yield corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a dye intermediate and in the study of azo compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored polymers.

Mechanism of Action

The compound exerts its effects primarily through the azo group, which can undergo reversible redox reactions. In biological systems, the azo group can be reduced by enzymatic action, leading to the release of aromatic amines. These amines can interact with cellular components, affecting various biochemical pathways. The methoxyphenyl and toluene-2,4-diamine moieties contribute to the compound’s binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Methoxyphenyl)azo)aniline hydrochloride
  • 5-((2-Methoxyphenyl)azo)benzene-1,3-diamine hydrochloride
  • 4-((2-Methoxyphenyl)azo)toluene-2,6-diamine hydrochloride

Uniqueness

5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and binding properties. The presence of both methoxy and diamine groups enhances its versatility in forming complexes and undergoing various chemical transformations.

Properties

CAS No.

83969-24-8

Molecular Formula

C14H17ClN4O

Molecular Weight

292.76 g/mol

IUPAC Name

4-[(2-methoxyphenyl)diazenyl]-6-methylbenzene-1,3-diamine;hydrochloride

InChI

InChI=1S/C14H16N4O.ClH/c1-9-7-13(11(16)8-10(9)15)18-17-12-5-3-4-6-14(12)19-2;/h3-8H,15-16H2,1-2H3;1H

InChI Key

DYUITDRPXBTQHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)N)N=NC2=CC=CC=C2OC.Cl

Origin of Product

United States

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